BenchChemオンラインストアへようこそ!

N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Conformational constraint Drug design Structure-activity relationship

This 4,5-diphenylthiazole-2-cyclopropanecarboxamide offers a conformationally rigid, non‑planar acyl group that distinguishes it from linear or aromatic analogs. The cyclopropane ring pre‑organizes the carbonyl orientation, potentially improving target‑binding entropy and selectivity in BTK, ACAT, and phenotypic screening campaigns. With XLogP3 4.2 and TPSA 70.2 Ų, it meets permeability thresholds for intracellular kinase engagement while maintaining synthetic tractability. Procure this scaffold to access a privileged chemotype validated in multiple inhibitor programs.

Molecular Formula C19H16N2OS
Molecular Weight 320.4 g/mol
Cat. No. B2509433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
Molecular FormulaC19H16N2OS
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H16N2OS/c22-18(15-11-12-15)21-19-20-16(13-7-3-1-4-8-13)17(23-19)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,20,21,22)
InChIKeyJENCEYJGVXMQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4,5-Diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide CAS 313405-51-5 – Core Properties and Research-Grade Procurement Profile


N-(4,5-Diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide (CAS 313405-51-5) is a synthetic thiazole carboxamide derivative with molecular formula C₁₉H₁₆N₂OS and molecular weight 320.4 g/mol [1]. The compound features a 4,5-diphenyl-substituted thiazole core bearing a cyclopropanecarboxamide moiety at the 2-position [2]. Computed physicochemical descriptors include XLogP3 of 4.2, topological polar surface area (TPSA) of 70.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds [1]. The compound is supplied at ≥95% purity (HPLC) by multiple independent vendors . The 4,5-diphenylthiazole scaffold is recognized in medicinal chemistry as a privileged structure employed in kinase inhibitor and acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitor programs [3][4].

Why N-(4,5-Diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide Cannot Be Interchanged with Generic 4,5-Diphenylthiazole-2-Amides


Generic substitution with other N-(4,5-diphenylthiazol-2-yl)amides disregards the functionally distinct conformational constraint imposed by the cyclopropane ring. Unlike linear acyl analogs (e.g., acetyl or butyryl) that introduce additional rotational degrees of freedom [1], or planar aromatic amides (e.g., benzoyl) that alter both lipophilicity and π-stacking potential [1], the cyclopropanecarboxamide moiety imposes a rigid, spatially defined orientation of the carbonyl group relative to the thiazole core. This conformational pre-organization can materially affect target binding entropy, pharmacokinetic stability, and off-target selectivity profiles [2][3]. Class-level evidence from diphenylthiazole-based BTK and ACAT inhibitor series demonstrates that even minor acyl modifications at the 2-amino position produce IC₅₀ shifts exceeding 10-fold [2][3]. The quantitative evidence below establishes where the cyclopropanecarboxamide substitution yields measurable differentiation.

Quantitative Differentiation Evidence: N-(4,5-Diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide vs. Closest Analogs


Cyclopropane Ring Reduces Rotatable Bond Count vs. Butyryl Amide Analog, Decreasing Conformational Entropy Cost Upon Binding

The target compound possesses 4 rotatable bonds [1]. In contrast, the closest linear-chain analog, N-(4,5-diphenylthiazol-2-yl)butyramide, possesses 5 rotatable bonds due to the 3-carbon butyryl chain [1]. Each additional rotatable bond incurs an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding to a rigid protein target (class-level inference from established medicinal chemistry principles) [2]. This difference can translate into meaningful affinity gains when the bound conformation of the acyl group must adopt a constrained geometry complementary to the target binding pocket.

Conformational constraint Drug design Structure-activity relationship

XLogP3 of 4.2 Balances Lipophilicity Between Excessively Hydrophilic and Excessively Lipophilic Amide Analogs

The target compound has a computed XLogP3 of 4.2 [1]. The unsubstituted acetamide analog is predicted to have XLogP3 ~3.3, while the benzamide analog is predicted at XLogP3 ~5.1 [1]. The cyclopropanecarboxamide sits at an intermediate lipophilicity. In lead optimization, XLogP values between 3.0 and 5.0 are generally associated with balanced solubility and membrane permeability, whereas values exceeding 5.0 carry elevated risk of poor aqueous solubility and promiscuous off-target binding [2].

Lipophilicity Drug-likeness ADME prediction

TPSA of 70.2 Ų and Single H-Bond Donor Predict Superior Passive Membrane Permeability vs. Di-Hydrogen Bond Donor Amide Analogs

The topological polar surface area (TPSA) of the target compound is 70.2 Ų with 1 hydrogen bond donor (HBD) [1]. Analogs incorporating additional polar functionality at the amide terminus (e.g., N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide) can have TPSA exceeding 120 Ų [1]. Established structure-permeability correlations indicate that TPSA values below 90 Ų are associated with favorable passive transcellular permeability and blood-brain barrier penetration potential (class-level threshold) [2]. TPSA values above 120 Ų are generally incompatible with passive CNS penetration and may limit oral absorption.

Membrane permeability Caco-2 prediction Blood-brain barrier

Diphenylthiazole Scaffold Demonstrates Validated BTK Kinase Inhibition: 13 Analogs Surpass Ibrutinib in Ramos and Raji Cell Viability Assays

In a rigorous SAR study of 49 diphenylthiazole derivatives, 13 compounds exhibited improved potency against Ramos cells (IC₅₀ = 1.36–8.60 μM) and Raji cells (IC₅₀ = 1.20–14.04 μM) compared with ibrutinib (IC₅₀ = 14.69 and 15.99 μM, respectively) [1]. Compounds 7m and 7n showed approximately 10-fold improved potency against Ramos cell viability over ibrutinib, and compound 6b improved 13-fold activity against Raji cell viability [1]. Compound 7o potently inhibited the C481S mutant BTK with an IC₅₀ of 0.061 μM [1]. While the cyclopropanecarboxamide derivative was not among the compounds directly tested, the study establishes that the diphenylthiazole core supports potent, tunable kinase inhibition and that acyl modifications at the 2-position are key SAR levers.

BTK inhibitor B-cell lymphoma Kinase inhibition

Thiazole Urea Analogs Achieve Low Micromolar ACAT Inhibition; Carboxamide Analogs, Including Cyclopropanecarboxamide, Remain Unreported for This Target

Romeo et al. (1999) synthesized N-(4,5-diphenylthiazol-2-yl)-N'-aryl/alkyl (thio)ureas and N-(4,5-diphenylthiazol-2-yl)alkanamides and evaluated ACAT inhibition in rat liver microsomes [1]. The most active compounds were thiazole ureas: N-(4,5-diphenylthiazol-2-yl)-N'-[2,6-bis(2-methylethyl)phenyl] urea (compound 11) and N-(4,5-diphenylthiazol-2-yl)-N'-n-butyl urea (compound 16) showing IC₅₀ values in the low micromolar range [1]. The alkanamide derivatives, which include the cyclopropanecarboxamide structural class, were prepared but the reported data indicate that the carboxamide linkage was less productive for ACAT inhibition than the urea linkage [1]. Importantly, imidazole bioisosteres replacing the thiazole ring were also inactive, confirming that the thiazole core is essential for ACAT engagement [1].

ACAT inhibitor Cholesterol metabolism Atherosclerosis

Procurement-Relevant Application Scenarios for N-(4,5-Diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide


BTK Kinase Inhibitor Lead Optimization: Conformationally Constrained Scaffold Replacement

The diphenylthiazole scaffold has been validated as a productive BTK inhibitor core, with multiple analogs surpassing ibrutinib potency in Ramos and Raji B-cell lymphoma lines [1]. The cyclopropanecarboxamide variant offers a structurally rigid, non-planar acyl group that may modulate BTK active-site occupancy differently than the reported leads. Its intermediate XLogP3 of 4.2 and TPSA of 70.2 Ų [2] predict sufficient permeability for intracellular kinase target engagement while potentially avoiding the solubility liabilities of more lipophilic analogs.

ACAT Selectivity Profiling: Negative-Control Alkanamide for Urea-Based ACAT Inhibitor Programs

Romeo et al. demonstrated that thiazole ureas are active ACAT inhibitors in the low micromolar range, while alkanamide derivatives (the structural class to which this compound belongs) show reduced ACAT inhibitory activity [3]. This compound may serve as a structurally matched negative control or selectivity counter-screen compound for programs developing thiazole urea-based ACAT inhibitors, enabling clear delineation of thiazole-core contributions versus urea-linkage pharmacophore contributions.

Cell-Based Phenotypic Screening: Pre-Validated Scaffold with Favorable Permeability Predicted by TPSA

With a TPSA of 70.2 Ų (below the 90 Ų threshold for passive permeability) and a single hydrogen bond donor [2], this compound is predicted to exhibit adequate cell permeability for intracellular target modulation in phenotypic screens. The 4,5-diphenylthiazole core is recognized to engage diverse protein targets [1][3], making it a suitable candidate for broad phenotypic screening libraries where scaffold novelty and synthetic tractability are valued.

Computational Chemistry and Docking Studies: Rigid Cyclopropane Anchor for Binding Pose Analysis

The cyclopropane ring constrains the amide carbonyl orientation relative to the thiazole core, reducing the accessible conformational space versus linear or branched alkyl amides. With only 4 rotatable bonds [2], the compound presents fewer degrees of freedom for molecular docking and molecular dynamics simulations, potentially yielding more reliable predicted binding poses and reducing computational sampling requirements in virtual screening campaigns.

Quote Request

Request a Quote for N-(4,5-diphenyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.